molecular formula C17H17N3O3S B5865626 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

Cat. No. B5865626
M. Wt: 343.4 g/mol
InChI Key: NLLAZJKDOOSQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as DMPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide exerts its biological effects by inhibiting the activity of reactive oxygen species (ROS) and reducing oxidative stress. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and increases the levels of glutathione, a potent antioxidant.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments.

Future Directions

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and future research should focus on its potential clinical applications. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosage and administration route. Additionally, the development of novel this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves the reaction of 2,4-dimethylaniline with carbon disulfide and then with 2-methyl-3-nitrobenzoyl chloride. The resulting product is purified by recrystallization to obtain this compound as a yellow crystalline solid.

Scientific Research Applications

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-7-8-14(11(2)9-10)18-17(24)19-16(21)13-5-4-6-15(12(13)3)20(22)23/h4-9H,1-3H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLAZJKDOOSQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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